Octadeca-10,12-dienoic acid

Overview

Description

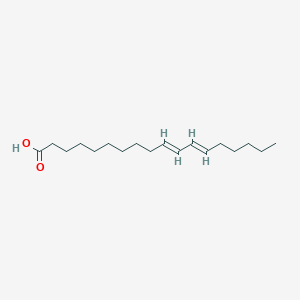

Octadeca-10,12-dienoic acid, also known as (E,E)-octadeca-10,12-dienoic acid, is a conjugated linoleic acid having double bonds at positions 10 and 12 . It is a natural product found in Colocasia antiquorum and Colocasia esculenta .

Synthesis Analysis

The synthesis of (Z,Z)-Octadeca-10,12-dienoic acid involves coupling (Z)-1-bromohept-1-ene with protected undec-10-yne-1-ol. This is followed by stereoselective hydrogenation of the triple bond of the obtained enyne-system. After deprotection, (Z,ZZ)-octadeca-10,12-dienol is yielded, which can be easily oxidized to the corresponding acid .Molecular Structure Analysis

The molecular formula of Octadeca-10,12-dienoic acid is C18H32O2. It has an average mass of 280.445 Da and a monoisotopic mass of 280.240234 Da .Physical And Chemical Properties Analysis

Octadeca-10,12-dienoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 377.7±11.0 °C at 760 mmHg, and a flash point of 274.5±14.4 °C. It has 2 H bond acceptors, 1 H bond donor, and 14 freely rotating bonds .Scientific Research Applications

Acetyl-CoA Carboxylase Inhibitor

Octadeca-10,12-dienoic acid has been identified as a potent inhibitor of acetyl-CoA carboxylase, an enzyme that plays a crucial role in fatty acid metabolism . The IC50 values of the compounds were 1.4×10-6 and 1.5×10-6 M, respectively, their activity being nearly sixty-times higher than that of the common fatty acids themselves .

Synthesis of Biologically Active Molecules

Anticancer Activity

(10E,12Z)-octadeca-10,12-dienoic acid, an isomer of Octadeca-10,12-dienoic acid, has shown anticancer activity. It inhibits proliferation, nuclear division, colony formation, and cellular DNA synthesis in gastric adenocarcinoma cells (SGC-7901) .

Activation of PPAR α

(10E,12Z)-Octadeca-10,12-dienoic acid activates PPAR α, a protein that regulates the expression of genes involved in lipid and glucose metabolism .

Inhibition of Adipocyte Differentiation

(10E,12Z)-Octadeca-10,12-dienoic acid inhibits adipocyte differentiation, which could have implications for obesity and metabolic syndrome research .

Antioxidant and Antitumor Activities

(10E,12Z)-Octadeca-10,12-dienoic acid and its downstream metabolites have various antioxidant and antitumor activities .

Synthesis of Conjugated Linoleic Acid

(Z,Z)-Octadeca-10,12-dienoic acid was synthesised by coupling (Z)-1-bromohept-1-ene with protected undec-10-yne-1-ol. Stereoselective hydrogenation of the triple bond of the obtained enyne-system followed by deprotection yielded (Z,ZZ)-octadeca-10,12-dienol. The latter can be easily oxidized to the corresponding acid .

Oral Effectiveness

(10E,12Z)-Octadeca-10,12-dienoic acid is effective orally, which suggests potential applications in oral drug delivery systems .

properties

IUPAC Name |

(10E,12E)-octadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJZMAHZJGSBKD-BLHCBFLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282338 | |

| Record name | trans-10-trans-12-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10,12-Octadecadienoic acid | |

CAS RN |

1072-36-2 | |

| Record name | trans-10-trans-12-Octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-10-trans-12-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (Z,Z)-octadeca-10,12-dienoic acid in the context of functional foods?

A1: (Z,Z)-Octadeca-10,12-dienoic acid, commonly referred to as linoleic acid, has been identified as a major component of Basidiomycetes-X (BDM-X), also known as Shirayukidake, a mushroom recognized for its potential health benefits []. While the specific mechanisms of action of BDM-X and its constituents are still under investigation, the presence of linoleic acid contributes to its nutritional value. Linoleic acid is an essential omega-6 fatty acid, meaning it is crucial for human health but cannot be produced by the body and must be obtained through diet.

Q2: How was (Z,Z)-octadeca-10,12-dienoic acid synthesized in the lab?

A2: Researchers achieved the synthesis of (Z,Z)-octadeca-10,12-dienoic acid by coupling (Z)-1-bromohept-1-ene with a protected form of undec-10-yne-1-ol []. This reaction formed an enyne system containing a triple bond. A crucial step involved the stereoselective hydrogenation of this triple bond, ensuring the desired (Z,Z) configuration in the final product. Deprotection and subsequent oxidation of the resulting (Z,Z)-octadeca-10,12-dienol yielded the target compound, (Z,Z)-octadeca-10,12-dienoic acid.

Q3: Besides being a component of BDM-X, has (Z,Z)-octadeca-10,12-dienoic acid been identified in other contexts related to food science?

A3: Yes, (Z,Z)-octadeca-10,12-dienoic acid, specifically its oxidized form, (9Z,11E)-13-oxo-octadeca-9,11-dienoic acid, was among the lipid oxidation products found to contribute to the bitter off-taste in pea protein isolates []. This finding is essential for developing strategies to improve the palatability of plant-based protein sources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.